

# dihydroergotoxine mesylate for senile cerebral vascular insufficiency

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## Compound Focus: Dihydroergotoxine Mesylate

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## Introduction to Dihydroergotoxine Mesylate

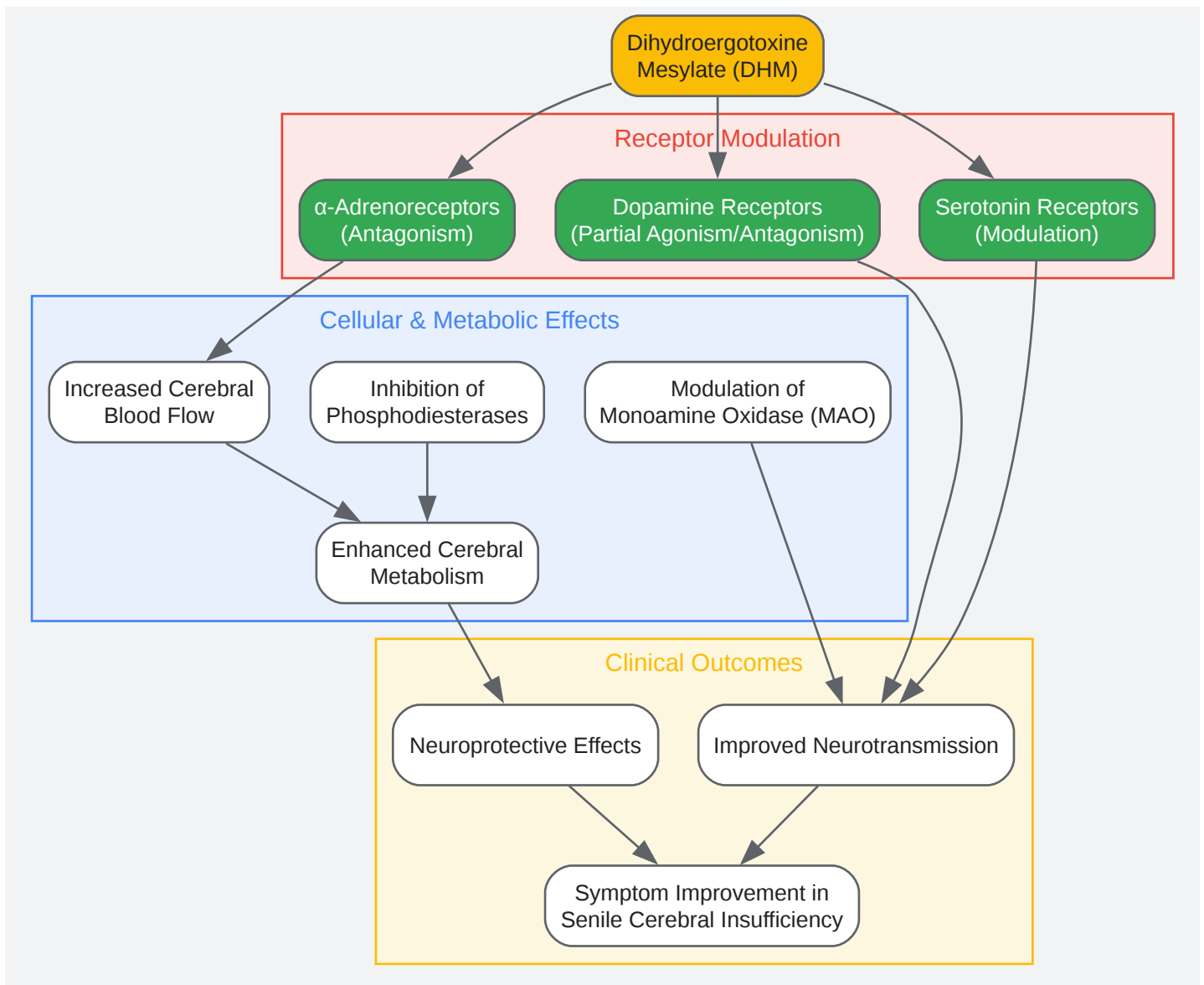
**Dihydroergotoxine mesylate** (also known as ergoloid mesylates or co-dergocrine) is a mixture of four dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and alpha- and beta-dihydroergocryptine [1] [2]. It was initially developed to treat conditions related to **senile cerebral insufficiency** and age-related cognitive decline [1] [3].

The therapeutic rationale stems from its proposed ability to modulate cerebral metabolism and neurotransmitter systems, rather than solely acting as a vasodilator [3] [2]. While its precise mechanism remains partially elucidated, it is understood to influence key neurotransmitter pathways in the brain.

## Mechanism of Action and Signaling Pathways

**Dihydroergotoxine mesylate** has a complex, multi-target mechanism of action. It functions as a partial agonist/antagonist at adrenergic, dopaminergic, and serotonergic receptors [1] [2]. A prominent theory suggests its primary effect is the **modulation of synaptic neurotransmission**, which is crucial for cognitive function [2].

The diagram below illustrates the integrated signaling pathways and neuroprotective effects of **dihydroergotoxine mesylate**.



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The diagram illustrates the multi-target mechanism of **dihydroergotoxine mesylate**. Dihydrogenation of the ergot alkaloids eliminates potent vasoconstrictor effects, enhancing  $\alpha$ -adrenoceptor and 5-HT receptor antagonist properties while adding partial dopaminergic activity [3] [4]. This integrated action on cerebral metabolism and neurotransmission underpins its potential for alleviating symptoms of chronic senile cerebral insufficiency [5].

## Summary of Clinical Evidence and Dosing

Clinical trials have yielded mixed but generally positive results regarding the efficacy of **dihydroergotoxine mesylate** for cognitive decline.

Study Description	Dosage Regimen	Treatment Duration	Key Findings & Efficacy	Reference
<b>Long-term multicenter trial</b> (Double-blind, placebo-controlled)	1.5 mg, three times daily (4.5 mg/day)	1 year	Demonstrated activity on some symptoms of chronic senile cerebral insufficiency (CSCI).	[5]
<b>Dose-response study</b> (Double-blind, in cerebrovascular disturbances)	3 mg/day (sublingual) vs. 6 mg/day (oral)	12 weeks	The 6 mg/day oral dose was significantly superior for improving subjective and psychiatric symptoms.	[6]
<b>Systematic Review</b> (Cochrane)	1 mg, three times daily (3 mg/day) to 4.5 mg/day	Varied (multiple trials)	Concluded well-tolerated with significant treatment effects; suggested higher doses may be more effective.	[2]

The following table summarizes key pharmacological and dosing parameters for researchers.

Parameter	Details
<b>Standard Adult Dosage</b>	1.5 mg to 6 mg per day, divided into three doses [5] [6] [3].
<b>Pharmacokinetics</b>	Approximately 25% oral bioavailability, extensive first-pass metabolism, ~3.5 hour plasma half-life, primarily excreted in feces [1].
<b>Common Adverse Effects</b>	Transient nausea, GI disturbances, orthostatic hypotension, bradycardia, nasal congestion, blurred vision [3] [2].
<b>Serious Risks</b>	Potential for ergotism (symptoms include hypertension, delirium, nausea), and fibrosis with chronic use of some ergot derivatives [1] [2].

Parameter	Details
Contraindications	Hypersensitivity to ergot derivatives; patients with psychosis [2].

## Experimental Protocol for In Vitro and Clinical Studies

For researchers aiming to validate or build upon existing data, the following protocols outline key experimental approaches.

### Protocol 1: In Vitro Receptor Binding and Functional Activity Assay

This protocol aims to characterize the affinity and functional activity of **dihydroergotoxine mesylate** components at key neurotransmitter receptors.

- **Objective:** To determine the binding affinity ( $K_i$ ) and functional efficacy ( $EC_{50}/IC_{50}$ ) of **dihydroergotoxine mesylate** and its individual alkaloids at human dopamine (D1, D2), adrenergic ( $\alpha_1$ ,  $\alpha_2$ ), and serotonin (5-HT1, 5-HT2) receptors.
- **Materials:**
  - Test compounds: **Dihydroergotoxine mesylate**, dihydroergocornine, dihydroergocristine,  $\alpha/\beta$ -dihydroergocryptine.
  - Cell lines: HEK-293 or CHO cells stably expressing human recombinant receptors.
  - Radioligands: [ $^3H$ ]SCH-23390 (D1), [ $^3H$ ]Spiperone (D2), [ $^3H$ ]Prazosin ( $\alpha_1$ ), [ $^3H$ ]Rauwolscine ( $\alpha_2$ ), [ $^3H$ ]Ketanserin (5-HT2).
  - Buffers: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), wash buffer.
- **Methodology:**
  - **Membrane Preparation:** Harvest transfected cells and prepare crude membrane fractions via differential centrifugation.
  - **Saturation Binding:** Incubate membrane preparations with increasing concentrations of radioligand to determine  $B_{max}$  and  $K_d$ .
  - **Competition Binding:**
    - Incubate membranes with a fixed concentration of radioligand and increasing concentrations of test compounds.
    - Use a 96-well plate format, incubate for 60 minutes at 25°C.
    - Terminate reactions by rapid filtration through GF/B filters, followed by washing.
    - Measure bound radioactivity using a scintillation counter.

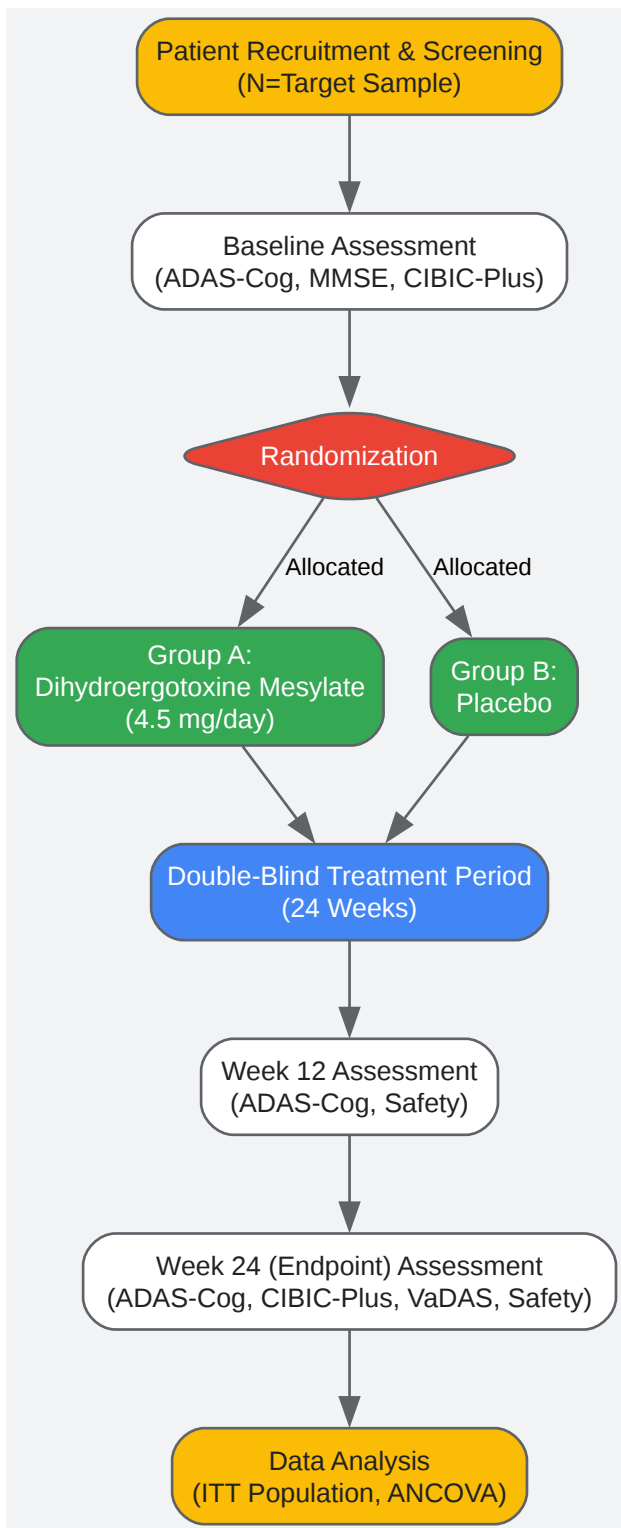
- **Functional Assays:**
  - For agonism/antagonism, use cAMP accumulation assays (for D2,  $\alpha$ 2) or calcium flux assays (for 5-HT2).
- **Data Analysis:**
  - Calculate  $K_i$  values from  $IC_{50}$  values using the Cheng-Prusoff equation.
  - Determine efficacy (% of maximum response) relative to a known full agonist.

## Protocol 2: Clinical Trial Design for Symptomatic Efficacy

This outlines a modern clinical trial design to assess the efficacy and safety of **dihydroergotoxine mesylate** in patients with vascular cognitive impairment.

- **Study Design:** Randomized, double-blind, placebo-controlled, parallel-group trial.
- **Participants:**
  - **Inclusion Criteria:** Patients aged 60-85 with a diagnosis of mild to moderate Vascular Dementia (VaD) or Vascular Cognitive Impairment (VCI) per NINDS-AIREN or DSM-5 criteria; stable vascular disease.
  - **Exclusion Criteria:** Significant neurodegenerative diseases (e.g., AD), severe psychiatric illness, hypersensitivity to ergot derivatives, uncontrolled hypertension/hypotension.
- **Intervention:**
  - **Experimental Group:** **Dihydroergotoxine mesylate**, 1.5 mg orally three times daily (4.5 mg/day).
  - **Control Group:** Matching placebo.
  - **Treatment Duration:** 24 weeks.
- **Primary Outcome Measures:**
  - Change from baseline to Week 24 on the **Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)**.
  - Change in the **Clinician's Interview-Based Impression of Change plus caregiver input (CIBIC-Plus)**.
- **Secondary Outcome Measures:**
  - **Vascular Dementia Assessment Scale (VaDAS)**.
  - **Mini-Mental State Examination (MMSE)**.
  - Activities of Daily Living (ADL) scales.
  - Frequency and severity of adverse events.
- **Statistical Analysis:**
  - Intent-to-Treat (ITT) population analysis.
  - ANCOVA model to analyze changes in ADAS-Cog scores, adjusting for baseline scores.

The workflow for this clinical trial design is standardized as follows.



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## Safety and Regulatory Considerations

**Dihydroergotoxine mesylate** is generally well-tolerated, but requires careful monitoring. Common side effects include gastrointestinal issues like nausea, and cardiovascular effects such as orthostatic hypotension and bradycardia [3] [2]. Unlike other ergot derivatives, there are few reports of diffuse fibrotic processes (e.g., retroperitoneal fibrosis) associated with co-dergocrine, though this risk is noted for the class [3] [4].

Symptoms of overdose can indicate **ergotism**, including nausea, vomiting, hypertension or hypotension, tachycardia, and delirium [1]. In many European countries, the use of ergot derivatives for circulatory and cognitive disorders is restricted due to a perceived unfavorable risk-benefit profile [2].

## Conclusion and Future Perspectives

**Dihydroergotoxine mesylate** represents an early approach to modulating cerebral metabolism and neurotransmission for cognitive symptoms. Historical clinical data suggests a potential for symptomatic improvement, particularly at higher doses (4.5-6 mg/day), but the evidence base is dated and would benefit from contemporary, rigorous trials [5] [6] [2].

Future research should leverage modern diagnostic criteria for Vascular Cognitive Impairment and explore its mechanisms—particularly its potential neuroprotective and MAO-modulating effects—in greater depth. Combination therapies with other nootropic or vascular agents could also be a fruitful area of investigation.

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## References

1. Ergoloid mesylate: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. Ergoloid [en.wikipedia.org]
3. Dihydroergotoxine Mesilate - an overview [sciencedirect.com]
4. Dihydroergotoxine Mesilate - an overview [sciencedirect.com]
5. [Dihydroergotoxine mesylate in the treatment of senile ... [pubmed.ncbi.nlm.nih.gov]

6. A dose-response study with dihydroergotoxine mesylate in ... [pubmed.ncbi.nlm.nih.gov]

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